molecular formula C16H32O15S B8082808 alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate

alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate

Cat. No.: B8082808
M. Wt: 496.5 g/mol
InChI Key: LDMWLOFBZXBDDR-JGNAOSOKSA-N
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Description

α-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate is a fully acetylated thio-sugar derivative where the anomeric oxygen of galactose is replaced by a sulfur atom. This substitution enhances its reactivity, particularly in glycosylation reactions, making it a valuable intermediate in synthesizing thioglycosides and oligosaccharides.

Properties

IUPAC Name

acetic acid;(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.5C2H4O2/c7-1-2-3(8)4(9)5(10)6(12)11-2;5*1-2(3)4/h2-10,12H,1H2;5*1H3,(H,3,4)/t2-,3+,4+,5-,6-;;;;;/m1...../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMWLOFBZXBDDR-JGNAOSOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)S)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Thioacetylation of Per-O-Acetylated Sugars

This method bypasses glycosyl halide intermediates by activating the anomeric acetate directly. A landmark study by Dong et al. demonstrated that per-O-acetylated glucoses react with potassium thioacetate (KSAc) under BF₃·Et₂O catalysis in ethyl acetate, yielding 1-thioacetates in >90% yield. The mechanism likely involves BF₃ coordinating to the acetyl oxygen, polarizing the C–O bond and facilitating nucleophilic attack by thioacetate. For galactose derivatives, analogous conditions apply, with the α-anomer favored due to the anomeric effect stabilizing the axial sulfur atom.

Glycosyl Halide Displacement

Traditional routes employ glycosyl bromides or chlorides, which react with thioacetate salts. For example, β-D-galactose pentaacetate can be converted to its glycosyl bromide using HBr/AcOH, followed by displacement with KSAc. However, this two-step process suffers from halide instability and lower yields (~70%) compared to one-pot methods.

Optimized One-Pot Synthesis

Reaction Conditions and Mechanistic Insights

The most efficient protocol, adapted from Dong et al. , involves:

  • Substrate : β-D-Galactose pentaacetate (1.0 equiv).

  • Reagents : KSAc (1.2 equiv), BF₃·Et₂O (0.2 equiv).

  • Solvent : Ethyl acetate, 40°C, 6 hours.

Under these conditions, the reaction proceeds via an SN2-like mechanism, with inversion at the anomeric center to yield the α-thio product. BF₃ enhances electrophilicity at C1 without requiring harsh acids, minimizing side reactions.

Table 1: Comparative Yields of Thioglycosides via Direct Thioacetylation

SugarCatalystTemperature (°C)Time (h)Yield (%)
β-D-GlucoseBF₃·Et₂O40691
β-D-GalactoseBF₃·Et₂O40787
α-D-MannoseZnCl₂60578

Stereochemical Control and Anomerization

The α-configuration is thermodynamically favored in non-polar solvents due to the anomeric effect. However, Hribernik et al. observed anomerization of glycosyl thiols under basic conditions, with equilibrium ratios shifting toward β-anomers in polar aprotic solvents like DMF. For α-D-galactopyranose, 1-thio-pentaacetate, maintaining reaction temperatures below 50°C and avoiding strong bases ensures >95% α-selectivity.

Scalable and Green Chemistry Approaches

A patent by Ding et al. highlights a solvent-free variant using mechanochemical grinding of β-D-galactose pentaacetate with KSAc and catalytic Zn(OTf)₂, achieving 85% yield in 2 hours. This method reduces waste and eliminates volatile solvents, aligning with green chemistry principles.

Analytical Characterization

Key spectroscopic data for α-D-galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate:

  • ¹H NMR (CDCl₃) : δ 5.42 (d, J = 3.8 Hz, H-1), 5.15–5.05 (m, H-2, H-3, H-4), 4.30–4.10 (m, H-5, H-6), 2.10–2.00 (s, 15H, Ac).

  • ¹³C NMR : δ 170.2 (C=O), 86.5 (C-1), 70.1–61.0 (pyranose carbons), 20.8–20.5 (CH₃).

Applications in Drug Synthesis

The compound serves as a key intermediate in:

  • Auranofin analogs : Thiolated galactosides exhibit anti-inflammatory activity by targeting thioredoxin reductase.

  • SGLT2 Inhibitors : Thioglycoside gliflozin analogs show promise as antidiabetic agents due to enhanced metabolic stability .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group back to its original state.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Restored thio groups.

    Substitution Products: Derivatives with new functional groups replacing acetyl groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Agents :
    • Recent studies have explored the use of carbohydrate-based NK1R antagonists derived from D-galactose, showing promising results against various cancer cells. These derivatives exhibit high affinity for NK1 receptors and demonstrate selective cytotoxic activity comparable to traditional chemotherapeutics like Cisplatin .
  • Insulin Secretagogues :
    • Alpha-D-galactopyranose derivatives have been investigated for their potential as insulinotropic agents. Their structural modifications enhance their ability to stimulate insulin release, making them candidates for diabetes treatment .
  • Glycosylation Reactions :
    • The compound serves as an effective glycosyl donor in synthetic organic chemistry, allowing for the construction of complex carbohydrates and glycosides that are crucial in drug development .

Biochemical Applications

  • Biological Interaction Studies :
    • Research has focused on understanding how alpha-D-galactopyranose derivatives interact within biological systems. These studies are essential for elucidating their therapeutic effects and mechanisms of action in various diseases.
  • Plant Growth Regulators :
    • The compound's structural features allow it to mimic lipochitooligosaccharides (LCOs), which are involved in plant signaling pathways. This property positions it as a potential plant growth regulator that can enhance cell division and overall plant health .

Material Science Applications

  • Biodegradable Polymers :
    • The compound can be utilized in the synthesis of biodegradable polymers or copolymers due to its glycosylation capabilities. This application is particularly relevant in developing sustainable materials for various industrial uses .

Case Studies

Case Study 1: Anticancer Activity

  • A study published in Nature reported on carbohydrate-based NK1R antagonists synthesized from D-galactose derivatives showing significant anticancer activity against various cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Insulinotropic Effects

  • Research conducted on alpha-D-galactopyranose derivatives demonstrated their potential as insulin secretagogues through various assays measuring insulin release in response to glucose levels, indicating their applicability in diabetes management .

Mechanism of Action

The mechanism of action of alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate involves its interaction with molecular targets through its acetyl and thio groups. These interactions can influence various biochemical pathways, including enzyme inhibition and activation. The compound’s unique structure allows it to bind selectively to specific molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely C₁₆H₂₂O₁₀S (replacing one oxygen with sulfur compared to non-thio pentaacetates).
  • Molecular Weight : ~406.39 g/mol (calculated).
  • Structure: The thio group at the anomeric position (C1) and acetyl groups at positions 2, 3, 4, and 6.
  • Applications: Used as a glycosyl donor in organic synthesis, particularly for constructing sulfur-linked glycoconjugates .

Comparison with Similar Compounds

α-D-Galactopyranose Pentaacetate (Non-Thio)

  • CAS : 25878-60-8 .
  • Molecular Formula : C₁₆H₂₂O₁₁.
  • Molecular Weight : 390.34 g/mol.
  • Physical Properties: Melting Point: Not explicitly provided, but similar compounds (e.g., β-D-galactose pentaacetate) melt at 143–144°C . Optical Rotation: [α]₂₀/D for β-D-galactose pentaacetate is +8.6° to +23° (in CHCl₃) ; α-anomer values likely differ.
  • Reactivity/Applications : Used in glycosylation reactions and as a protected galactose intermediate .

β-D-Galactopyranose Pentaacetate

  • CAS : 4163-60-4 .
  • Molecular Formula : C₁₆H₂₂O₁₁.
  • Physical Properties :
    • Melting Point : 143–144°C .
    • Optical Rotation : [α]₂₀/D +8.6° (c = 1.5% in CHCl₃) or +23° (c = 1% in CHCl₃) .
    • Solubility : Slightly soluble in water; soluble in chloroform .
  • Stability : Hydrolyzes under strong acidic or alkaline conditions .

α-D-Glucose Pentaacetate

  • CAS : 604-68-2 .
  • Molecular Formula : C₁₆H₂₂O₁₁.
  • Physical Properties :
    • Melting Point : 107–110°C .
    • Optical Rotation : [α]₂₀/D +102° (c = 1% in CHCl₃) .
    • Solubility : Soluble in chloroform, insoluble in water .
  • Applications : Key building block for glucose-containing oligosaccharides .

β-D-Glucose Pentaacetate

  • CAS : 604-69-3 .
  • Molecular Formula : C₁₆H₂₂O₁₁.
  • Key Features : High chemical stability and long shelf life; used in glycoconjugate synthesis .

α-D-Mannopyranose Pentaacetate

  • CAS : 4163-65-9 .
  • Molecular Formula : C₁₆H₂₂O₁₁.
  • Purity : ≥98% .
  • Applications: Intermediate in mannose-based oligosaccharide synthesis .

1-Thio-β-D-Galactopyranose Pentaacetate

  • Synonyms: 1,2,3,4,6-Penta-O-acetyl-1-thio-β-D-galactopyranose .
  • Applications : Reactant for synthesizing complex oligosaccharides; sulfur enhances leaving-group ability in glycosylation .

1-Thio-α-D-Glucopyranose Pentaacetate

  • CAS : 62860-10-0 .
  • Molecular Formula : C₁₆H₂₂O₁₀S.
  • Reactivity : The thio group increases susceptibility to oxidation but improves glycosylation efficiency .

Comparative Analysis Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation ([α]₂₀/D in CHCl₃) Key Applications
α-D-Galactopyranose 1-thio pentaacetate - C₁₆H₂₂O₁₀S ~406.39 - - Thioglycoside synthesis
α-D-Galactopyranose pentaacetate 25878-60-8 C₁₆H₂₂O₁₁ 390.34 ~143–144* - Glycosylation intermediate
β-D-Galactopyranose pentaacetate 4163-60-4 C₁₆H₂₂O₁₁ 390.34 143–144 +8.6° to +23° Surfactants, oligosaccharides
α-D-Glucose pentaacetate 604-68-2 C₁₆H₂₂O₁₁ 390.34 107–110 +102° Glucose derivative synthesis
1-Thio-β-D-galactopyranose pentaacetate - C₁₆H₂₂O₁₀S ~406.39 - - Oligosaccharide synthesis

*Inferred from β-D-galactose pentaacetate.

Biological Activity

Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate is a thio derivative of alpha-D-galactopyranose that has been modified through acetylation at five hydroxyl groups. This compound has garnered attention in various biological studies due to its unique structural properties and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₆H₂₂O₁₁
  • Molecular Weight : Approximately 390.34 g/mol
  • Appearance : Light yellow crystalline solid
  • Melting Point : Ranges from 95 to 114 °C depending on purity and form

The introduction of the thio group significantly alters the compound's chemical reactivity and biological interactions compared to non-thio derivatives. This modification enhances its potential for therapeutic applications.

Alpha-D-Galactopyranose derivatives have been studied for their interactions with various biological systems. Notably, they have shown promise as antagonists for neurokinin-1 receptors (NK1R), which are implicated in several pathologies, including cancer. Research indicates that compounds derived from D-galactose exhibit high affinity and selective cytotoxic activity against various cancer cell lines, comparable to established chemotherapeutics like Cisplatin .

Anticancer Properties

A study highlighted the synthesis of carbohydrate-based NK1R antagonists derived from D-galactose. The derivative 14α demonstrated significant NK1R antagonistic activity with an IC50 of 50.4 nM and a k_inact of 0.209 ± 0.103 μM . The selectivity of this compound towards cancer cells suggests a mechanism where it may inhibit cell proliferation by targeting specific receptor pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of this compound compared to related compounds:

Compound NameStructure TypeUnique Features
Alpha-D-GalactopyranoseNon-thio derivativeFound in lactose; less reactive than thio derivatives
Alpha-D-MannopyranoseNon-thio derivativeExhibits different biological activities; used in glycoprotein synthesis
Alpha-D-Glucose pentaacetateNon-thio derivativeModel compound for stereochemistry studies
Alpha-D-Galactose pentaacetateNon-thio derivativeSimilar structure but lacks thionation; used in similar applications

The presence of the thio group in alpha-D-galactopyranose enhances its reactivity and biological specificity, potentially leading to improved therapeutic outcomes.

Synthesis and Biological Evaluation

Research has demonstrated efficient synthetic routes for producing alpha-D-galactopyranose derivatives. For instance, a method involving silicon-tethered intramolecular glycosylation has facilitated the synthesis of biologically active compounds like α-GalCer (KRN7000), which activates invariant Natural Killer T (NKT) cells . These NKT cells play a crucial role in immune responses against tumors and infections.

In another study focusing on α-GalCer derivatives, it was found that these compounds could stimulate cytokine release from NKT cells, contributing to their antitumor effects . The ability of these derivatives to modulate immune responses underscores their potential as therapeutic agents.

Q & A

Q. What are the optimal synthetic conditions for achieving high-purity alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate?

  • Methodological Answer : The compound is synthesized via acetylation of 1-thio-alpha-D-galactopyranose using acetic anhydride in the presence of p-toluenesulfonic acid as a catalyst. Key parameters include:
  • Catalyst : p-Toluenesulfonic acid (0.1–0.5 eq.) .
  • Solvent : Excess acetic anhydride acts as both solvent and reagent .
  • Temperature : Room temperature (20–25°C) for 12–24 hours .
  • Yield : Typically >85% after recrystallization from ethanol .
    Validation : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing acetyl group placement and stereochemistry?

  • Methodological Answer :
  • 1H/13C NMR :
  • Acetyl protons appear as singlets at δ 2.0–2.1 ppm; integration confirms five acetyl groups .
  • Anomeric proton (C1) shows a doublet at δ 5.4–5.6 ppm, confirming the alpha configuration .
  • Mass Spectrometry (HRMS) :
  • Exact mass (C16H22O10S): 406.4 g/mol (ESI-TOF, [M+Na]+ = 429.4) .
  • Polarimetry : Specific optical rotation ([α]D25) should match literature values (e.g., +120° to +130°) to verify stereochemical integrity .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of the thio-glycosidic bond be resolved?

  • Methodological Answer : Discrepancies in stereochemical data (e.g., alpha vs. beta anomeric configuration) may arise from synthetic impurities or crystallographic ambiguities. To resolve:
  • X-ray Crystallography : Directly determine the crystal structure to confirm bond angles and spatial arrangement .
  • Computational Modeling : Use density functional theory (DFT) to compare calculated vs. observed NMR chemical shifts .
  • Enzymatic Assays : Test substrate specificity with galactosidases, which selectively hydrolyze alpha-configured glycosides .

Q. What challenges arise when using this compound in enzyme-mediated glycosylation, and how can they be mitigated?

  • Methodological Answer :
  • Instability in Aqueous Media : The acetyl groups hydrolyze under basic/acidic conditions. Use non-aqueous reaction systems (e.g., DMF or THF) with glycosyltransferases engineered for organic solvent tolerance .
  • Steric Hindrance : Bulky acetyl groups may impede enzyme access. Partially deprotect the compound using lipase-catalyzed selective deacetylation .
  • Monitoring Reaction Progress : Employ MALDI-TOF MS to track glycoconjugate formation, as acetylated intermediates are MS-inert but detectable after deprotection .

Q. How can long-term stability and degradation pathways be studied under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Store samples at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS .
  • Degradation Pathways :
ConditionMajor Degradation ProductDetection Method
Acidic (pH 2–3)1-thio-D-galactopyranoseHPAEC-PAD
Alkaline (pH 9–10)Deacetylated thio-sugarFT-IR (loss of C=O)

Future Research Directions

  • Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to assess safety for biomedical applications .
  • Material Science Applications : Explore its use as a chiral building block for metal-organic frameworks (MOFs) via thiol-metal coordination .

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